![molecular formula C17H17ClN2O3S B2413446 2-[(4-chlorophenyl)sulfanyl]-2-methylpropanal O-(4-nitrobenzyl)oxime CAS No. 306979-78-2](/img/structure/B2413446.png)
2-[(4-chlorophenyl)sulfanyl]-2-methylpropanal O-(4-nitrobenzyl)oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[(4-chlorophenyl)sulfanyl]-2-methylpropanal O-(4-nitrobenzyl)oxime, also known as 2-CMPO, is an organosulfur compound that has been widely studied for its potential applications in various scientific fields. This compound has been studied for its ability to act as a ligand for metal ions and for its potential use in organic synthesis. In addition, 2-CMPO has been studied for its potential use in various biological and medical applications, including as a potential therapeutic agent for treating diseases such as cancer, Alzheimer’s, and Parkinson’s.
Scientific Research Applications
Synthesis Improvement
The compound 4-Chlorophenyl cyclopropyl ketone, an intermediate of flucycloxuron (an insecticide), is synthesized through acylation and cyclization, starting with 4-chlorobutyryl chloride and chlorobenzene. The process simplification and yield enhancement were the focus, with characterization done using 1H NMR and IR techniques (Gao Xue-yan, 2011).
Oxidation and Stability
The oxidation of sulfanyl groups in various compounds including 3-Benzylsulfanyl-4,5-diphenyl-4H-1,2,4-triazole and 5-methylsulfanyl-1-phenyl-1H-tetrazole was studied. The process was characterized by high chemoselectivity, indicating precision in the oxidation process (I. Loginova et al., 2011).
Cyclization in Acid
2-Nitro-1,1-bis(phenylalkylthio)ethene derivatives, when treated with trifluoromethanesulfonic acid, undergo fast intramolecular cyclization, leading to cyclic orthothioesters of isothiochromanones and related compounds. This indicates the compound's reactivity and potential application in synthesis pathways (J. Coustard, 2001).
Structural Analysis
The structural insights of three 2,4-disubstituted-dihydropyrimidine-5-carbonitrile derivatives, including 2-{[(4-nitrophenyl)methyl]sulfanyl}-6-oxo-4-propyl-1,6-dihydropyrimidine-5-carbonitrile, were provided, revealing their potential as dihydrofolate reductase inhibitors. The crystal structure and molecular docking simulations suggest significant biological activity (L. H. Al-Wahaibi et al., 2021).
properties
IUPAC Name |
(E)-2-(4-chlorophenyl)sulfanyl-2-methyl-N-[(4-nitrophenyl)methoxy]propan-1-imine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S/c1-17(2,24-16-9-5-14(18)6-10-16)12-19-23-11-13-3-7-15(8-4-13)20(21)22/h3-10,12H,11H2,1-2H3/b19-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVSAJYUXGFDRX-XDHOZWIPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=NOCC1=CC=C(C=C1)[N+](=O)[O-])SC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(/C=N/OCC1=CC=C(C=C1)[N+](=O)[O-])SC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chlorophenyl)sulfanyl]-2-methylpropanal O-(4-nitrobenzyl)oxime | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2413363.png)
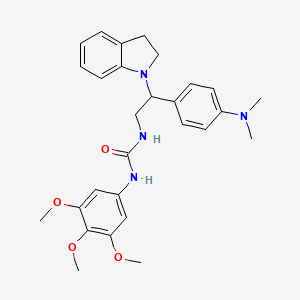
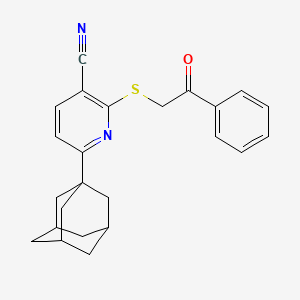
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2413369.png)
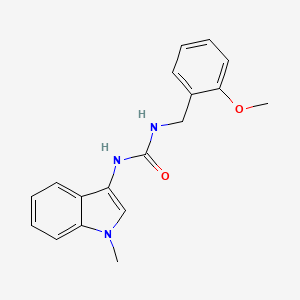
![(Z)-8-(thiophen-2-ylmethyl)-2-(thiophen-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2413373.png)
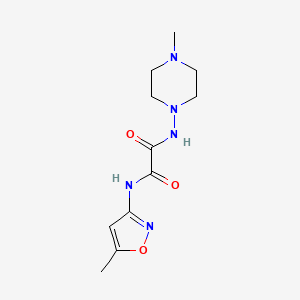
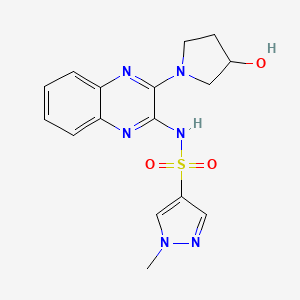
![2-hydroxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)quinoline-4-carboxamide](/img/structure/B2413378.png)
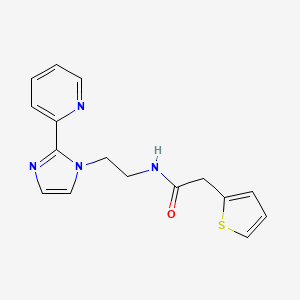
![N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide](/img/structure/B2413380.png)
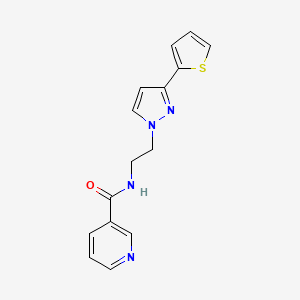
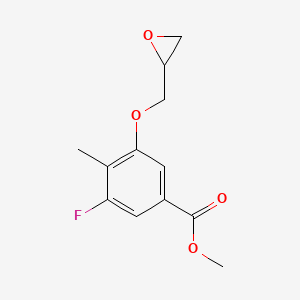
![tert-Butyl 2-oxo-5-(trifluoromethyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B2413385.png)